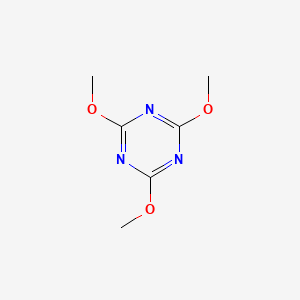
2,4,6-Trimethoxy-1,3,5-triazine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Thermophysical Property Research
2,4,6-Trimethoxy-1,3,5-triazine: is utilized in the study of thermophysical properties. The NIST/TRC Web Thermo Tables provide critically evaluated thermodynamic property data for this compound, which is essential for understanding its behavior under different temperatures and pressures .
Organic Synthesis
This compound serves as a precursor in organic synthesis, particularly in the formation of more complex molecules. Its reactivity with various organic substrates allows for the creation of diverse chemical structures used in further research and development .
Chiral Stationary Phases
Derivatives of 1,3,5-triazine, including 2,4,6-Trimethoxy-1,3,5-triazine , are used as chiral stationary phases. These are crucial for the determination of enantiomeric excess by NMR spectroscopy and for establishing absolute configuration by circular dichroism .
Luminescent Materials
The triazine derivatives are also applied in the preparation of luminescent materials. These materials have potential uses in optical switches and the creation of tri-radical cation species, expanding the frontiers of photochemistry and materials science .
Metal Complexes and Liquid Crystals
In coordination chemistry, 2,4,6-Trimethoxy-1,3,5-triazine is involved in forming metal complexes. It also contributes to the development of liquid crystals, which have significant applications in display technologies .
Dendrimers and Polymers
The triazine core is integral to the synthesis of dendrimers and polymers. These macromolecules have a wide range of applications, from drug delivery systems to advanced materials engineering .
Optical Brighteners
In the consumer goods industry, 2,4,6-Trimethoxy-1,3,5-triazine is used to create optical brighteners. These compounds are added to household washing powders to enhance the appearance of fabrics by absorbing UV light and re-emitting it as visible blue light .
Food Safety Analysis
The compound has been employed in molecularly imprinted solid phase extraction (MISPE) for the isolation of melamine in food products. This application is critical for ensuring food safety and preventing contamination .
Propiedades
IUPAC Name |
2,4,6-trimethoxy-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-10-4-7-5(11-2)9-6(8-4)12-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUGJTBMQKRCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236573 | |
| Record name | 2,4,6-Trimethoxy-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethoxy-1,3,5-triazine | |
CAS RN |
877-89-4 | |
| Record name | 2,4,6-Trimethoxy-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethoxy-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethoxy-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethoxy-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIMETHOXY-1,3,5-TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA2JZ9P8EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the structure of 2,4,6-trimethoxy-1,3,5-triazine and how does it influence its properties?
A1: 2,4,6-Trimethoxy-1,3,5-triazine is characterized by a symmetrical triazine ring core with three methoxy groups attached. The molecule is planar in all its known polymorphic forms. The key difference between these polymorphs (alpha, beta, and gamma) lies in the packing arrangement of the molecules within the crystal lattice. This difference in packing significantly affects their physical properties, including melting points and enthalpies of fusion. For instance, the alpha-polymorph undergoes a reversible transformation to the beta-polymorph at 340 K [], highlighting the impact of packing on phase transitions.
Q2: How many polymorphs of 2,4,6-trimethoxy-1,3,5-triazine are known and how are they obtained?
A2: Three distinct polymorphs of 2,4,6-trimethoxy-1,3,5-triazine (alpha, beta, and gamma) have been identified [, ]. The alpha-polymorph, stable at low temperatures, crystallizes in the orthorhombic space group Pnma. Heating the alpha-polymorph to 340 K induces a reversible transformation to the beta-polymorph, which can also be obtained directly from the melt. The beta-polymorph adopts a monoclinic crystal system with the space group P2(1). The gamma-polymorph is obtained via crystallization from a methanol and methylene chloride mixture using hydrolyzed 2,4-dimethoxy-6-oxybenzophenone-1,3,5-triazine as the starting material. It crystallizes in the trigonal space group R3c, with molecules situated on a crystallographic threefold axis [].
Q3: What types of solid-state reactions can 2,4,6-trimethoxy-1,3,5-triazine undergo?
A3: 2,4,6-Trimethoxy-1,3,5-triazine exhibits interesting solid-state reactivity, particularly undergoing methyl transfer reactions upon heating []. This process can occur in multiple stages, ultimately leading to the formation of 2,4,6-trioxo-1,3,5-trimethylazine. The reaction progression and the specific intermediates formed are influenced by the packing arrangement of molecules within the crystal lattice, highlighting the significance of solid-state structure in dictating reactivity.
Q4: Has 2,4,6-trimethoxy-1,3,5-triazine been utilized in any supramolecular assembly studies?
A4: Yes, 2,4,6-trimethoxy-1,3,5-triazine has shown potential as a building block for supramolecular architectures. Specifically, it has been successfully employed in constructing layer-by-layer assemblies of hydrogen-bonded hexagonal blocks []. In these assemblies, 2,4,6-trimethoxy-1,3,5-triazine interacts with 1,3,5-tris(p-hydoxyphenyl)benzene through a combination of CH-π and π-π stacking interactions, illustrating its ability to engage in directional non-covalent bonding.
Q5: Can 2,4,6-trimethoxy-1,3,5-triazine be selectively extracted from complex mixtures?
A5: Research suggests that selective extraction of 2,4,6-trimethoxy-1,3,5-triazine from complex matrices is possible using molecularly imprinted polymers (MIPs) []. MIPs designed with methacrylic acid as the functional monomer and ethylene glycol dimethacrylate as the cross-linking agent have shown specific recognition for 2,4,6-trimethoxy-1,3,5-triazine in partially aqueous environments. This selective binding ability makes MIPs a promising tool for isolating and concentrating 2,4,6-trimethoxy-1,3,5-triazine from real-world samples.
Q6: What is known about the reactivity of 2,4,6-trimethoxy-1,3,5-triazine with hydrated electrons?
A6: Studies using pulse and steady-state radiolysis techniques have explored the reactions of 2,4,6-trimethoxy-1,3,5-triazine with hydrated electrons (e-(aq)) in aqueous solutions []. The reaction rate is rapid, with a second-order rate constant on the order of 10^9 dm3 mol-1 s-1. Spectroscopic evidence suggests that the reaction yields a transient N-protonated electron adduct where the unpaired electron spin density is localized on a carbon atom. This reaction pathway highlights the potential for utilizing hydrated electrons in the degradation of 2,4,6-trimethoxy-1,3,5-triazine and related triazine derivatives.
Q7: What computational chemistry methods have been applied to study 2,4,6-trimethoxy-1,3,5-triazine?
A7: While the provided abstracts do not offer detailed information on specific computational studies, they suggest potential applications of computational chemistry to investigate the properties and behavior of 2,4,6-trimethoxy-1,3,5-triazine. For instance, first-principles many-body Green's function theory calculations were employed to elucidate the origin of ultralong phosphorescence in 2,4,6-trimethoxy-1,3,5-triazine crystals, revealing the crucial role of localized defect states originating from twisted molecules [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



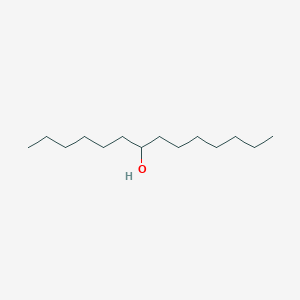

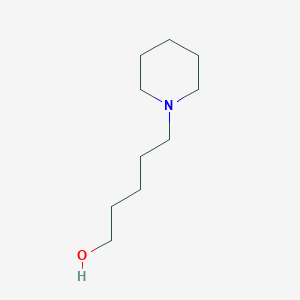
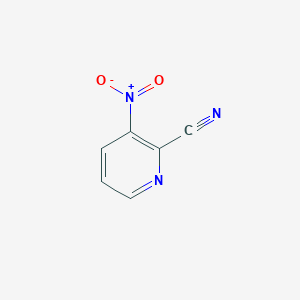


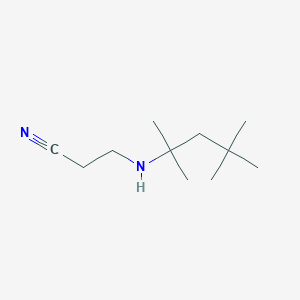


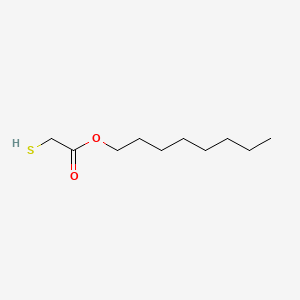

![2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1583978.png)

![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-](/img/structure/B1583980.png)